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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274 Get Quote

Disclaimer: Limited direct pharmacological data for Methaniazide sodium salt is publicly

available. This guide provides a detailed profile inferred from its parent compound, isoniazid

(INH), a cornerstone in tuberculosis treatment. Methaniazide is a derivative of isoniazid and is

presumed to share a similar mechanism of action.

Introduction
Methaniazide sodium salt is an antibiotic that has been historically used in the treatment of

tuberculosis. It is a chemical derivative of methanesulfonic acid and isoniazid.[1] Structurally, it

is thought to act as a prodrug, similar to isoniazid, releasing the active component to exert its

antimycobacterial effect. This document outlines the inferred pharmacological profile of

Methaniazide sodium salt, intended for researchers, scientists, and drug development

professionals.

Pharmacological Profile
Mechanism of Action
Methaniazide sodium salt, like isoniazid, is believed to be a prodrug that requires activation by

the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it is converted into a

series of reactive species. These reactive intermediates, including an isonicotinic acyl radical,

subsequently form a covalent adduct with nicotinamide adenine dinucleotide (NAD+). This

adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme

in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis, which is essential
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for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are

major components of the mycobacterial cell wall, providing structural integrity and contributing

to the pathogen's virulence. The inhibition of mycolic acid synthesis disrupts the cell wall

integrity, leading to bacterial cell death. This action is most effective against actively dividing

mycobacteria.

Pharmacodynamics
The primary pharmacodynamic effect of Methaniazide sodium salt is bactericidal activity

against susceptible strains of Mycobacterium tuberculosis. The potency of isoniazid derivatives

is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the

lowest concentration of the drug that prevents visible growth of the bacteria. While specific MIC

values for Methaniazide sodium salt are not readily available, studies on other isoniazid

derivatives have shown potent anti-tubercular activity, with some compounds exhibiting even

greater potency than isoniazid itself. For instance, certain isoniazid-based pyridazinone

derivatives have demonstrated MIC values as low as 1.562 µg/mL against the Mtb H37Rv

strain, which is an improvement over isoniazid's MIC of 3.125 µg/mL in the same study.[2][3]

Pharmacokinetics
The pharmacokinetic profile of Methaniazide sodium salt is expected to be largely influenced

by the properties of isoniazid.

Absorption: Isoniazid is rapidly and completely absorbed after oral administration.

Distribution: It is distributed widely throughout the body, including into the cerebrospinal fluid.

Metabolism: Isoniazid undergoes metabolism in the liver, primarily through acetylation by the

N-acetyltransferase 2 (NAT2) enzyme. The rate of this acetylation is subject to genetic

polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can significantly

impact drug exposure and potential toxicity.

Excretion: The metabolites and a portion of the unchanged drug are primarily excreted in the

urine.
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The following tables summarize key quantitative data for isoniazid and its derivatives, which

can be used as a reference for the expected profile of Methaniazide sodium salt.

Table 1: Inferred Pharmacokinetic Parameters of Methaniazide Sodium Salt (based on

Isoniazid data)

Parameter Slow Acetylators Fast Acetylators General Population

Maximum Plasma

Concentration (Cmax)
Higher Lower

Varies by acetylator

status

Time to Maximum

Concentration (Tmax)
~1-2 hours ~1-2 hours ~1-2 hours

Area Under the Curve

(AUC)
Significantly Higher Lower

Reflects clearance

differences

Elimination Half-life

(t½)
2-5 hours 0.5-1.6 hours Bimodal distribution

Bioavailability ~80-95% ~80-95%
High, may be affected

by food

Metabolism
Slower acetylation by

NAT2

Faster acetylation by

NAT2

Primarily hepatic

acetylation

Excretion
Primarily renal, as

metabolites

Primarily renal, as

metabolites

Higher proportion of

acetylisoniazid in fast

acetylators

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against M.

tuberculosis H37Rv
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Compound MIC (µg/mL)

Isoniazid (INH) 3.125

Pyrazinamide (PYZ) 3.125

IBP19 (Isoniazid Derivative) 1.562

IBP21 (Isoniazid Derivative) 1.562

IBP22 (Isoniazid Derivative) 1.562

IBP29 (Isoniazid Derivative) 1.562

Isoniazid-1,2,3-triazole hybrid 1.56

Isonicotinoylhydrazide derivative 4

Data sourced from comparative studies of isoniazid derivatives.[2][3][4][5]

Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate

the pharmacological profile of an anti-tuberculosis agent like Methaniazide sodium salt.

In Vitro Susceptibility Testing: Broth Microdilution for
MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against M.

tuberculosis.[6]

Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable

solvent (e.g., DMSO). Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a

96-well microtiter plate to achieve the desired final concentration range.

Inoculum Preparation:M. tuberculosis colonies are harvested from a fresh culture on

Löwenstein-Jensen medium. The colonies are transferred to a tube containing sterile water

with 0.05% Tween 80 and glass beads. The suspension is vortexed to create a

homogeneous mixture. The turbidity is then adjusted to match a McFarland 0.5 standard.
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Inoculation and Incubation: Each well of the microtiter plate, containing the drug dilutions and

controls (growth and sterility controls), is inoculated with the prepared bacterial suspension.

The plate is then incubated at 37°C for 7 days.

Addition of Indicator and Reading: After 7 days of incubation, a resazurin solution is added to

each well. The plate is re-incubated for 24-48 hours. A color change from blue (resazurin) to

pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest

concentration of the agent that prevents this color change (the well remains blue).[6]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis
This protocol outlines a common in vivo model to assess the efficacy of anti-tuberculosis

compounds.[7][8]

Animal Model: BALB/c or C57BL/6 mice are commonly used due to their resistance to M.

tuberculosis, which allows for the development of a chronic infection model.[7]

Infection: Mice are infected with a low dose of M. tuberculosis (e.g., H37Rv strain) via

aerosol exposure to establish a pulmonary infection.

Treatment Regimen: Treatment with the test compound (e.g., Methaniazide sodium salt) is

initiated at a specified time post-infection (e.g., 14 or 35 days for subacute or chronic

models, respectively). The compound is administered daily via oral gavage for a defined

period (e.g., 4 to 8 weeks).[9]

Efficacy Assessment: The primary endpoint is the bacterial load in the lungs and spleen. At

various time points during and after treatment, cohorts of mice are euthanized, and their

organs are homogenized. The homogenates are serially diluted and plated on selective agar

(e.g., Middlebrook 7H11). The plates are incubated, and the number of colony-forming units

(CFU) is determined. A significant reduction in CFU in treated mice compared to an

untreated control group indicates drug efficacy. Body weight can also be used as a rapid,

preliminary indicator of drug efficacy.[10]
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Caption: Inferred activation and mechanism of action of Methaniazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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